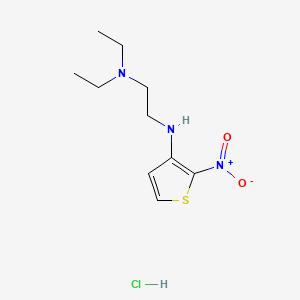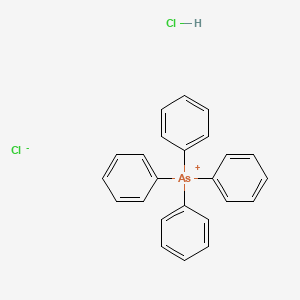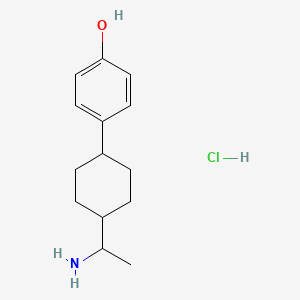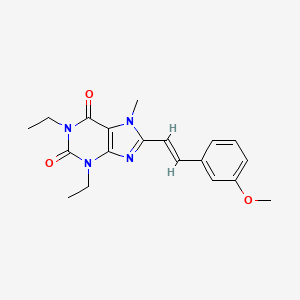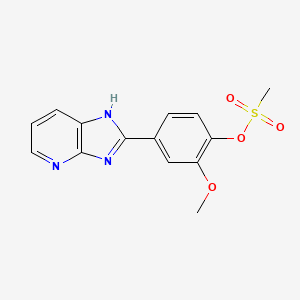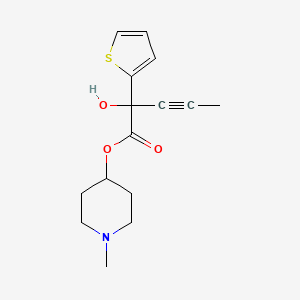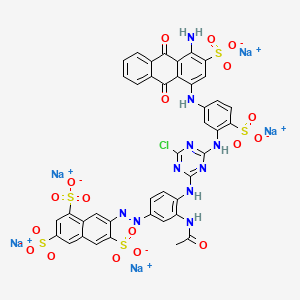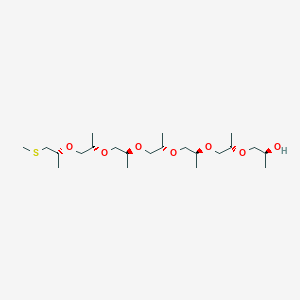
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of polyether and thioether intermediates, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions often include specific temperatures, pressures, and solvents to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is also common to remove impurities and obtain high-purity 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-.
化学反応の分析
Types of Reactions
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and thiolates are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethers and thioethers, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- involves its interaction with molecular targets through its ether and thioether linkages. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, particularly in redox biology.
類似化合物との比較
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its use in magnetic resonance imaging and as a sequestering agent for metal ions.
cis-4,7,10,13,16,19-Docosahexaenoic acid: Studied for its impact on human induced pluripotent stem cell-derived neurons.
Uniqueness
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- is unique due to its combination of ether and thioether linkages, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific redox and coordination chemistry characteristics.
特性
CAS番号 |
72187-32-7 |
|---|---|
分子式 |
C22H46O7S |
分子量 |
454.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C22H46O7S/c1-16(23)9-24-17(2)10-25-18(3)11-26-19(4)12-27-20(5)13-28-21(6)14-29-22(7)15-30-8/h16-23H,9-15H2,1-8H3/t16-,17-,18-,19-,20-,21-,22+/m0/s1 |
InChIキー |
JAVFXBVUXMBLKS-NTNVJIBLSA-N |
異性体SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
正規SMILES |
CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)CSC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
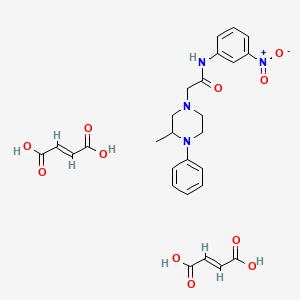

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
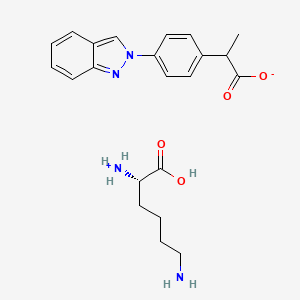
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
